molecular formula C20H24N2O3 B368400 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 931336-09-3

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Cat. No.: B368400
CAS No.: 931336-09-3
M. Wt: 340.4g/mol
InChI Key: FPALQUUDAGTSJE-UHFFFAOYSA-N
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Description

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a complex organic compound that features a benzimidazole core, a butanol group, and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

    Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(4-methoxyphenoxy)ethyl halide under basic conditions.

    Introduction of the Butanol Group: The final step involves the alkylation of the benzimidazole derivative with butanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group could result in a variety of derivatives.

Scientific Research Applications

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethanol
  • 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
  • 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}pentan-1-ol

Uniqueness

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-25-16-11-9-15(24-2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALQUUDAGTSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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